2-(3,4-Dimethylphenyl)-2-propanol
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Overview
Description
2-(3,4-Dimethylphenyl)-2-propanol is an organic compound belonging to the class of secondary alcohols. It is characterized by a benzene ring substituted with two methyl groups at positions 3 and 4, and a propanol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 3,4-dimethylbenzene with magnesium in anhydrous ether to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Reduction of Ketones: Another method is the reduction of 3,4-dimethylacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale Grignard reactions or catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3,4-dimethylphenyl)-2-propanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to form 3,4-dimethylbenzene derivatives.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Lewis acids like aluminum chloride (AlCl3) and various electrophiles.
Major Products Formed:
Oxidation: 2-(3,4-dimethylphenyl)-2-propanone.
Reduction: 3,4-dimethylbenzene derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol
3,4-Dimethylphenylboronic Acid Pinacol Ester
2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
Uniqueness: 2-(3,4-Dimethylphenyl)-2-propanol is unique due to its specific structural features, which influence its reactivity and applications. Unlike some similar compounds, it has a secondary alcohol group, which provides distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10(7-9(8)2)11(3,4)12/h5-7,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVGDSBAAKPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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